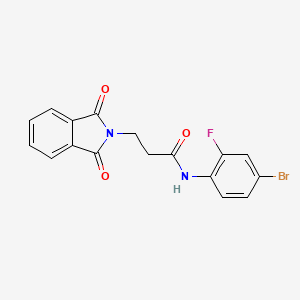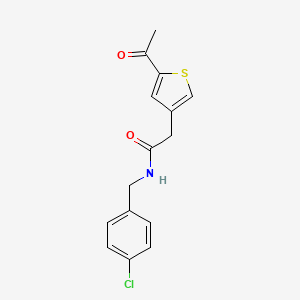
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, also known as CAY10650, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.
Mecanismo De Acción
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 is a serine/threonine kinase that regulates the activity of various proteins involved in cell growth, proliferation, and survival. By inhibiting CK2, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has several advantages for lab experiments, including its potency, specificity, and availability. It is a highly specific inhibitor of CK2 and has been extensively characterized in various cellular and animal models. However, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has some limitations, such as its solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide, including the identification of its downstream targets and the development of more potent and selective inhibitors. Moreover, the combination of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide with other anticancer agents could enhance its therapeutic efficacy and reduce the risk of drug resistance. Additionally, the use of 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide in animal models could provide valuable insights into its pharmacokinetics and toxicity profiles.
Métodos De Síntesis
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide can be synthesized through a multi-step process that involves the reaction of indole-3-acetic acid with acryloyl chloride, followed by the reaction with 3-methoxypropylamine and cyanogen bromide. The final product can be obtained through purification and characterization using various techniques, such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been extensively used in scientific research as a potent inhibitor of CK2. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been reported to induce apoptosis in cancer cells by targeting CK2-mediated signaling pathways. Additionally, 2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)acrylamide has been used in the study of other cellular processes, such as inflammation, angiogenesis, and autophagy.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-8-4-7-18-16(20)12(10-17)9-13-11-19-15-6-3-2-5-14(13)15/h2-3,5-6,9,11,19H,4,7-8H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEZIBJNCSDDMP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(3-methoxypropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)


![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5155885.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)

![1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B5155909.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)

![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)